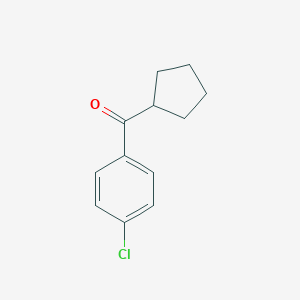

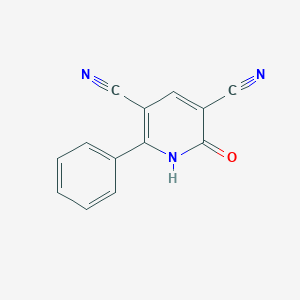

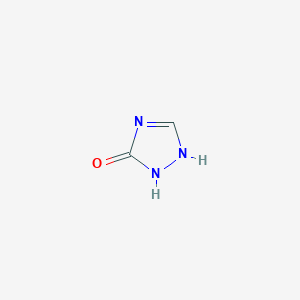

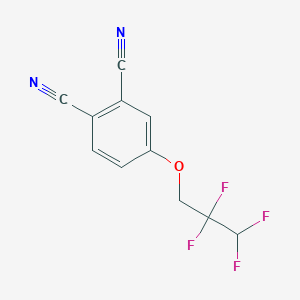

![molecular formula C7H12N2O B055628 1-Azabicyclo[2.2.1]heptane-4-carboxamide CAS No. 119103-03-6](/img/structure/B55628.png)

1-Azabicyclo[2.2.1]heptane-4-carboxamide

説明

1-Azabicyclo[2.2.1]heptane-4-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small-cell lung cancer (NSCLC). In

作用機序

1-Azabicyclo[2.2.1]heptane-4-carboxamide inhibits the activity of mutant EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling proteins, which in turn inhibits cell growth and division. 1-Azabicyclo[2.2.1]heptane-4-carboxamide has a higher affinity for the mutant form of EGFR than for the wild-type receptor, which makes it a highly selective inhibitor.

生化学的および生理学的効果

The biochemical and physiological effects of 1-Azabicyclo[2.2.1]heptane-4-carboxamide have been studied extensively in preclinical and clinical trials. In vitro studies have shown that 1-Azabicyclo[2.2.1]heptane-4-carboxamide inhibits the growth of NSCLC cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that 1-Azabicyclo[2.2.1]heptane-4-carboxamide can inhibit the growth of NSCLC tumors in mouse models. Clinical trials have shown that 1-Azabicyclo[2.2.1]heptane-4-carboxamide can induce tumor shrinkage and prolong progression-free survival in patients with advanced NSCLC.

実験室実験の利点と制限

One of the main advantages of using 1-Azabicyclo[2.2.1]heptane-4-carboxamide in lab experiments is its high selectivity for the mutant form of EGFR. This makes it a useful tool for studying the role of EGFR in NSCLC and for developing new treatments for the disease. However, one limitation of using 1-Azabicyclo[2.2.1]heptane-4-carboxamide in lab experiments is its cost. The synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxamide is complex and time-consuming, which makes it expensive to produce.

将来の方向性

There are several future directions for the research and development of 1-Azabicyclo[2.2.1]heptane-4-carboxamide. One direction is to explore the use of 1-Azabicyclo[2.2.1]heptane-4-carboxamide in combination with other drugs for the treatment of NSCLC. Another direction is to investigate the potential of 1-Azabicyclo[2.2.1]heptane-4-carboxamide for the treatment of other types of cancer that are driven by mutant EGFR. Additionally, further research is needed to understand the mechanisms of resistance to 1-Azabicyclo[2.2.1]heptane-4-carboxamide and to develop strategies to overcome this resistance.

Conclusion

In conclusion, 1-Azabicyclo[2.2.1]heptane-4-carboxamide is a promising third-generation EGFR inhibitor that has shown efficacy in the treatment of NSCLC. Its high selectivity for the mutant form of EGFR makes it a useful tool for studying the role of EGFR in NSCLC and for developing new treatments for the disease. Further research is needed to explore the potential of 1-Azabicyclo[2.2.1]heptane-4-carboxamide for the treatment of other types of cancer and to develop strategies to overcome resistance.

合成法

The synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxamide involves several steps, including the preparation of the starting material, the formation of the intermediate, and the final coupling reaction. The starting material is 4-chloro-3-nitrobenzoic acid, which is converted into the intermediate by a series of chemical reactions involving the reduction of the nitro group and the formation of an amide bond. The intermediate is then coupled with 1-azabicyclo[2.2.1]heptane to form the final product, 1-Azabicyclo[2.2.1]heptane-4-carboxamide.

科学的研究の応用

1-Azabicyclo[2.2.1]heptane-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown high selectivity for the mutant form of EGFR, which is commonly found in NSCLC patients. 1-Azabicyclo[2.2.1]heptane-4-carboxamide has been shown to inhibit the growth of NSCLC cells in vitro and in vivo, and it has also demonstrated efficacy in patients with advanced NSCLC who have developed resistance to other EGFR inhibitors.

特性

IUPAC Name |

1-azabicyclo[2.2.1]heptane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6(10)7-1-3-9(5-7)4-2-7/h1-5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWZKCNJKSJNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576505 | |

| Record name | 1-Azabicyclo[2.2.1]heptane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.1]heptane-4-carboxamide | |

CAS RN |

119103-03-6 | |

| Record name | 1-Azabicyclo[2.2.1]heptane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。